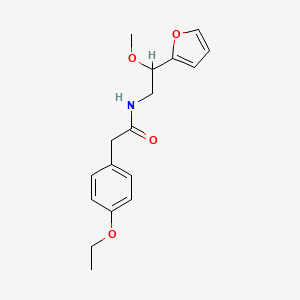

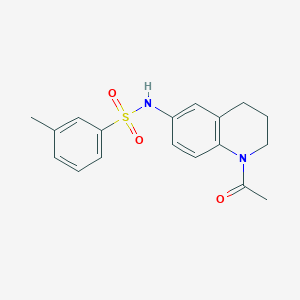

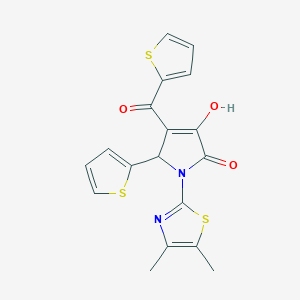

![molecular formula C21H23N3O2 B3006496 3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 898428-40-5](/img/structure/B3006496.png)

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, also known as DMQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DMQX has been widely studied for its potential applications in the field of neuroscience, particularly in the study of excitatory amino acid receptors.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

- Neurokinin-1 Receptor Antagonism: A study by Harrison et al. (2001) explored an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound shows potential for clinical efficacy in emesis and depression.

Cyclization Reactions and Derivative Synthesis

- Cyclization Reactions and Derivative Synthesis: Shikhaliev et al. (2008) reported on cyclization reactions involving aryl-, aroyl-, and cyanamides with methyl anthranilates and other compounds, leading to various quinazolin-4-one derivatives. This research highlights the compound's potential in creating new chemical entities (Shikhaliev et al., 2008).

Alpha 1-Adrenoceptor Binding Studies

- Alpha 1-Adrenoceptor Binding Studies: Bordner et al. (1988) investigated 1,3-diamino-6,7-dimethoxyisoquinoline derivatives for their alpha-adrenoceptor binding affinity and antihypertensive activity. This research suggests a role in understanding receptor-ligand interactions and designing antihypertensive agents (Bordner et al., 1988).

Quinazolin-4-one Formation

- Quinazolin-4-one Formation: Nathubhai et al. (2011) described the formation of quinazolin-4-ones from condensation reactions, revealing the compound's utility in synthesizing diverse quinazolin-4-one derivatives (Nathubhai et al., 2011).

Dye-Sensitized Solar Cells

- Dye-Sensitized Solar Cells: Wu et al. (2009) explored the use of certain cyanine dyes, including derivatives of 3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, for improving the photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).

Antitumor Activity

- Antitumor Activity: Al-Suwaidan et al. (2016) synthesized novel quinazolinone analogues, including derivatives of the compound, and demonstrated their broad-spectrum antitumor activity. This suggests its potential application in cancer research and therapy (Al-Suwaidan et al., 2016).

Structural Analysis and Biological Activity

- Structural Analysis and Biological Activity: Bai et al. (2012) conducted a study involving the synthesis and structural analysis of similar quinoline derivatives, providing insights into their potential biological activities (Bai et al., 2012).

Propriétés

IUPAC Name |

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14-22-18-11-6-5-10-17(18)20(26)24(14)16-9-7-8-15(12-16)23-19(25)13-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDYPPFLOSCNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

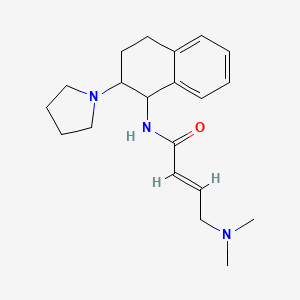

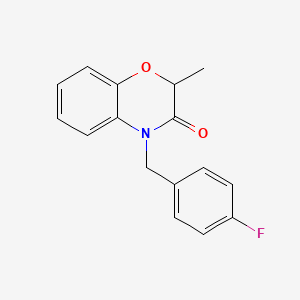

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)

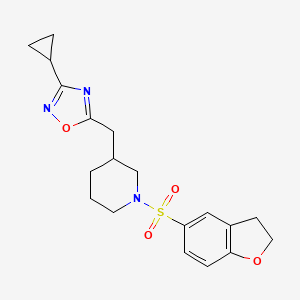

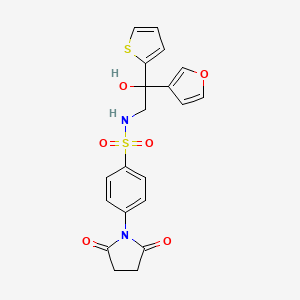

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)

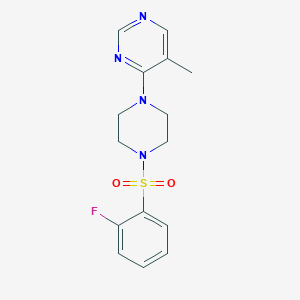

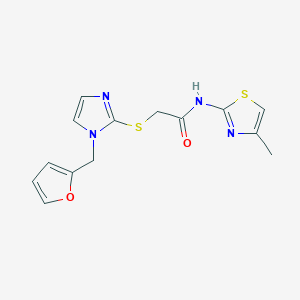

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)

![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)